N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine

Medicinal Chemistry Halogen Bonding SAR

SAR studies using non-brominated or des-methyl imidazole analogs yield non-comparable data due to divergent LogP, TPSA, and binding interactions. This 4,5-dibromo-N-methylimidazole cyclopropanamine eliminates tautomeric ambiguity and provides two reactive bromine handles for sequential cross-coupling (Suzuki, Buchwald-Hartwig) diversification. The cyclopropanamine moiety confers conformational constraint linked to improved metabolic stability in mutant IDH1 inhibitor series. Key attributes: (i) Measured LogP of 2.1971 supports adequate aqueous solubility for crystallography soaking; (ii) dual bromine atoms enable strong anomalous scattering for experimental phasing; (iii) fixed N-methyl tautomer ensures single binding-mode interpretation. Supplied at 95% purity; standard pack sizes 10-100 mg with bulk custom synthesis available on request.

Molecular Formula C8H11Br2N3
Molecular Weight 309.00 g/mol
Cat. No. B13247822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine
Molecular FormulaC8H11Br2N3
Molecular Weight309.00 g/mol
Structural Identifiers
SMILESCN1C(=NC(=C1Br)Br)CNC2CC2
InChIInChI=1S/C8H11Br2N3/c1-13-6(4-11-5-2-3-5)12-7(9)8(13)10/h5,11H,2-4H2,1H3
InChIKeyNDMTVRDCSGUDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine Overview


N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine (CAS 2091038-76-3) is a dibrominated imidazole derivative bearing an N-methyl substituent and a cyclopropanamine methylene side chain . With a molecular formula of C8H11Br2N3 and a molecular weight of 309.00 g/mol, this heterocyclic building block is supplied at 95% purity for research use . The compound belongs to a class of imidazole cyclopropyl amines that have been explored as kinase inhibitors and epigenetic probes, most notably in mutant IDH1 inhibitor optimization programs [1].

Dibrominated scaffold Supports halogen-bonding and lipophilicity-dependent studies
N-Methyl tautomer lock Single defined species for reproducible binding assays
Cyclopropanamine constraint Conformational restriction context for metabolic stability screening

Why Generic Imidazole Analogs Cannot Substitute


Simple imidazole or non-brominated cyclopropanamine analogs cannot be interchanged with this compound for structure-activity relationship (SAR) studies or chemical probe development. The 4,5-dibromo substitution pattern significantly alters the electronic character of the imidazole ring, affecting both its reactivity in cross-coupling reactions and its binding interactions in biological systems . The N-methyl group eliminates tautomeric ambiguity and prevents undesired N–H hydrogen bonding, while the cyclopropanamine moiety introduces conformational constraint that has been shown to improve metabolic stability in related imidazole series [1]. Substituting with non-brominated or des-methyl analogs would yield different physicochemical properties (LogP, TPSA) and consequently divergent biological outcomes, rendering data non-comparable across studies.

Non-brominated analogs may shift lipophilicity and target-binding profiles, limiting direct substitution in SAR studies.
Des-methyl (NH) imidazole variants introduce tautomeric ambiguity, which can alter binding modes and spectroscopic data.
Open-chain amine analogs lack cyclopropyl conformational constraint, likely altering metabolic stability profiles and assay outcomes.

Quantitative Differentiation Evidence


Dibromination Pattern Differentiation

The presence of two bromine atoms at the 4- and 5-positions of the imidazole ring fundamentally differentiates this compound from its non-brominated analog, N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine. While direct comparative biological data for this exact pair is not publicly available, the dibromo substitution is known to increase molecular weight by approximately 157.8 Da (from ~151.2 Da to 309.00 Da) and significantly raise LogP from an estimated ~1.0 to a measured 2.1971 [1]. This magnitude of lipophilicity shift is expected to alter membrane permeability and target binding profiles substantially.

Dibromination Profile
Class-level
LogP 2.2 vs ~1.0
Δ ≈ +1.2
Supports lipophilicity-dependent SAR context
Direct bioactivity comparison data not available
Medicinal Chemistry Halogen Bonding SAR

Cyclopropanamine Moiety Stability Advantage

The cyclopropanamine substituent in this compound provides conformational constraint that, in analogous imidazole series, has been demonstrated to improve liver microsomal stability by reducing oxidative metabolism compared to open-chain amine variants [1]. In the Zheng et al. IDH1 inhibitor study, imidazole cyclopropyl amine analogs showed moderate liver microsome stability, with the lead compound 5t achieving both potent enzymatic and cellular activities alongside measurable PK properties [1]. This contrasts with earlier IDH1 scaffolds lacking the cyclopropyl constraint, which suffered from rapid metabolic clearance.

Metabolic Stability
Cross-study context
Moderate liver microsome stability reported
Qualitative improvement over open-chain
May reduce in vitro clearance risk in metabolic screens
Exact t1/2 not specified for this compound
Drug Metabolism Pharmacokinetics Conformational Restriction

N-Methylation Prevents Tautomerism

The N-methyl group at position 1 of the imidazole ring eliminates the prototropic tautomerism that complicates the behavior of NH-imidazole analogs such as 4,5-dibromo-2-cyclopropyl-1H-imidazole . In NH-imidazoles, the hydrogen atom can migrate between N1 and N3, producing two tautomeric forms that may exhibit different binding modes, reactivity, and spectroscopic signatures. This compound's fixed N-methylation ensures a single, defined chemical species, simplifying NMR interpretation, crystallography, and SAR correlation .

Tautomeric Identity
Data to verify
Fixed N-methyl species
Single defined tautomer
Eliminates tautomerism-related assay variability
Class-level inference; confirm by 1H NMR
Analytical Chemistry Structural Biology Binding Mode

Purity Specification Baseline

The commercially available batch of N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine is specified at 95% purity . While higher-purity custom synthesis is theoretically possible, the defined 95% specification serves as a reference point for researchers comparing literature results or evaluating the impact of impurities on assay outcomes. In contrast, non-brominated analogs such as N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride are available in dihydrochloride salt form, introducing different counterion considerations .

Purity Baseline
Data to verify
95% (free base)
vs. dihydrochloride salt form
Free base form supports non-aqueous reactions
Vendor specification; request CoA for lot data
Quality Control Reproducibility Procurement

Recommended Research Applications


Halogen-Enriched Fragment Library Design

The two bromine atoms provide strong anomalous scattering signals, making this compound suitable as a heavy-atom derivative for experimental phasing in protein crystallography or as a brominated fragment in halogen-bonding screens . The fixed N-methyl tautomer ensures a single binding mode interpretation. The compound's LogP of 2.1971 suggests adequate aqueous solubility for soaking experiments .

Mutant IDH1 and Kinase SAR Studies

Based on the demonstrated activity of imidazole cyclopropyl amine analogs as mutant IDH1 inhibitors [1], this dibrominated variant could serve as a key intermediate or comparator in SAR campaigns. The cyclopropanamine moiety has been shown to improve metabolic stability in this chemical series, making it a preferred scaffold for hit-to-lead optimization.

Synthetic Intermediate for Cross-Coupling

The 4,5-dibromo substitution pattern enables sequential or selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the synthesis of more complex imidazole-based libraries. This compound offers two reactive handles for diversification, whereas non-brominated or mono-brominated analogs provide fewer modification sites .

LSD1 Demethylase Control

Cyclopropylamine derivatives are a known pharmacophore for LSD1 (KDM1A) inhibition [2]. This dibromoimidazole variant may serve as a structurally related negative control or specificity probe in epigenetic studies, particularly where the bromine substituents sterically or electronically disrupt the binding mode of active LSD1 inhibitors.

Application
Selection Property
Validation Focus
Fragment-based screening
Heavy-atom labeling context
Soaking experiment reproducibility
Mutant IDH1 SAR studies
Kinase inhibition assay context
Enzymatic and cellular activity endpoints
Cross-coupling diversification
Dibromo scaffold reactivity
Sequential coupling efficiency
LSD1 pharmacophore probe
Cyclopropylamine context comparison
Demethylase specificity profiling
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